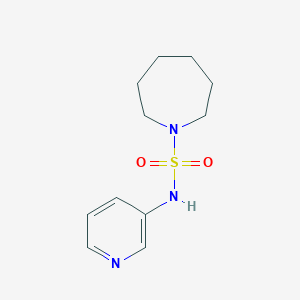

N-pyridin-3-ylazepane-1-sulfonamide

Description

Propriétés

Numéro CAS |

838874-74-1 |

|---|---|

Formule moléculaire |

C11H17N3O2S |

Poids moléculaire |

255.34g/mol |

Nom IUPAC |

N-pyridin-3-ylazepane-1-sulfonamide |

InChI |

InChI=1S/C11H17N3O2S/c15-17(16,13-11-6-5-7-12-10-11)14-8-3-1-2-4-9-14/h5-7,10,13H,1-4,8-9H2 |

Clé InChI |

IGNWBLZAIBDYDG-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CN=CC=C2 |

SMILES canonique |

C1CCCN(CC1)S(=O)(=O)NC2=CN=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A base such as triethylamine or pyridine is added to neutralize HCl generated during the reaction:

Yields for analogous sulfonamide syntheses range from 60% to 85%, depending on the steric and electronic properties of the amine.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography. Structural confirmation employs:

-

IR spectroscopy : Sulfonamide S=O stretches at 1320–1360 cm and 1120–1190 cm.

-

H-NMR : Pyridine ring protons resonate as a multiplet at δ 7.4–8.6 ppm, while azepane protons appear as broad singlets at δ 2.8–3.5 ppm.

NH4I-Mediated Coupling of Sodium Sulfinates and Amines

A modern alternative avoids sulfonyl chlorides by using sodium pyridine-3-sulfinate and azepane in the presence of ammonium iodide (NH4I). This method, adapted from Guo et al. (2022), offers improved safety and reduced corrosion risks.

Optimized Reaction Parameters

-

Solvent : Acetonitrile (80°C, 12 hours).

-

Molar ratio : Sulfinate:amine:NH4I = 1:1.5:1.

The mechanism involves in situ generation of a sulfonyl iodide intermediate, which reacts with azepane to form the sulfonamide (Fig. 1).

Table 1: NH4I-Mediated Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | CHCN | 85 |

| Temperature | 80°C | 85 |

| Additive | NH4I | 85 |

| Alternative Additive | KI | 62 |

Multi-Step Synthesis via Intermediate Functionalization

A two-step approach, inspired by the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, involves:

Step 1: Formation of Methyl N′-Cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioate

Pyridine-3-sulfonamide reacts with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux with KCO. Intermediate isolation requires acidification to pH 7 with HCl.

Step 2: Cyclization with Hydrazine Hydrate

The intermediate undergoes cyclization with 99% hydrazine hydrate in ethanol or acetonitrile at reflux, yielding the target compound. Reported yields for analogous reactions are 40–69%.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for N-Pyridin-3-ylazepane-1-sulfonamide Synthesis

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Traditional Sulfonylation | High predictability | Corrosive reagents | 60–85 |

| NH4I-Mediated Coupling | Eco-friendly, mild conditions | Requires sodium sulfinate | 70–90 |

| Multi-Step Functionalization | Modular intermediate control | Lower overall yields | 40–69 |

Challenges and Optimization Strategies

-

Steric Hindrance : Azepane’s seven-membered ring may reduce reaction efficiency. Solutions include using excess amine or polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

-

Byproduct Formation : Competing reactions (e.g., over-sulfonation) are mitigated by slow addition of sulfonyl chloride or sulfinate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.